Product packaging for Heptylidene diacetate(Cat. No.:CAS No. 56438-09-6)

Heptylidene diacetate

Cat. No.: B1615070
CAS No.: 56438-09-6
M. Wt: 216.27 g/mol
InChI Key: FZWKNDYRQQUQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptylidene diacetate, also known as 1,1-diacetoxyheptane, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . Its structure features a heptane chain with a diacetate functional group, as represented by the SMILES notation CCCCCCC(OC(=O)C)OC(=O)C . Key identifiers include the CAS Registry Number 56438-09-6 and the EC Number 260-182-4 . Available data indicates an estimated boiling point between 272-274 °C at 760 mm Hg . The compound is reported to be soluble in alcohol and to have a water solubility of approximately 150.2 mg/L at 25 °C . In the context of cosmetics, it functions primarily as a fragrance ingredient to enhance the sensory profile of formulations . Disclaimer for Research Use: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. The information provided is for informational purposes and does not constitute a specification. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B1615070 Heptylidene diacetate CAS No. 56438-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyloxyheptyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-8-11(14-9(2)12)15-10(3)13/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWKNDYRQQUQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866562
Record name 1,1-Heptanediol, 1,1-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56438-09-6
Record name 1,1-Diacetoxyheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56438-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Heptanediol, 1,1-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056438096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Heptanediol, 1,1-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Heptanediol, 1,1-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptylidene diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Heptylidene diacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69P6C6Q3J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Heptylidene Diacetate Production

The primary and most direct route to this compound involves the reaction of heptanal (B48729) with acetic anhydride (B1165640). wikipedia.org This transformation results in the formation of a geminal diacetate, a structure where two acetate (B1210297) groups are attached to the same carbon atom.

The synthesis of geminal diacetates, also known as acylals, from aldehydes and acetic anhydride is a well-established protection method for aldehydes in organic synthesis. ajgreenchem.com This reaction is typically catalyzed by an acid. A variety of catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions.

The reaction proceeds via the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of acetic anhydride. Subsequent reaction steps lead to the formation of the stable 1,1-diacetate product.

Table 1: Selected Catalytic Systems for the Synthesis of Geminal Diacetates from Aldehydes This table is interactive. Users can sort data by clicking on the column headers.

Catalyst Aldehyde Type Reaction Conditions Key Features
Sulfated Zirconia Aromatic & Aliphatic 0 °C to room temp. Reusable, efficient for aromatic aldehydes.
NaHSO₄-SiO₂ Aromatic & Aliphatic Solvent-free, room temp. Mild, inexpensive, reusable, chemoselective. scilit.com
CMK-5-SO₃H (Nanoporous Sulfonic Acid) Aromatic & Aliphatic Solvent-free, room temp. Recyclable, green, also catalyzes deprotection in water. ias.ac.in
Fe(NO₃)₃·9H₂O Aromatic & Aliphatic Solvent-free, room temp. Eco-friendly, cost-effective, chemoselective. researchgate.net
Iodine Aromatic & Aliphatic Solvent-free or CH₂Cl₂ Mild, neutral conditions. acs.org
Zirconium(IV) chloride Aromatic & Aliphatic Solvent-free Mild and efficient. organic-chemistry.org
1,1'-Butylenebispyridinium hydrogen sulfate Aromatic & Aliphatic Solvent-free, room temp. Green, halogen-free ionic liquid, chemoselective. ajgreenchem.com

While the general synthesis of acylals is well-documented, specific considerations apply to the production of this compound from the aliphatic aldehyde, heptanal. Research indicates that the formation of acylals from aliphatic aldehydes can be slower compared to aromatic aldehydes under certain catalytic conditions. nih.gov Therefore, optimizing reaction parameters is crucial for achieving high yields of this compound.

A key consideration is the chemoselectivity of the catalyst. Many modern methods are designed to selectively protect aldehydes in the presence of ketones, which is advantageous in complex syntheses. ajgreenchem.comscilit.comresearchgate.net For the synthesis of this compound from heptanal, this selectivity ensures that the aldehyde functionality reacts preferentially.

The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. For aliphatic aldehydes like heptanal, catalysts such as bismuth triflate have been shown to require solvent-free conditions for significant product formation. researchgate.net The use of solvent-free conditions is a common strategy to enhance reaction rates and yields for less reactive aldehydes. scilit.comresearchgate.netnih.gov The reaction is typically performed by stirring a mixture of heptanal, an excess of acetic anhydride, and a catalytic amount of the chosen acid at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The work-up procedure generally involves dilution with an organic solvent, washing with a basic solution (e.g., sodium bicarbonate) to remove the catalyst and excess acetic acid, and purification. nih.gov

Investigations into Precursor Derivatization and Scaffold Construction

The availability and synthesis of the key precursor, heptanal, are fundamental to the production of this compound. Furthermore, the conversion of the aldehyde to the geminal diacetate represents a strategic functional group interconversion.

Heptanal, also known as heptanaldehyde, is the primary precursor for this compound. It is a colorless liquid with a characteristic fruity odor. thegoodscentscompany.com While it occurs naturally in some essential oils, large-scale production relies on industrial synthetic methods.

The two principal industrial routes for heptanal synthesis are:

Hydroformylation of 1-Hexene (B165129): This is a major industrial process that involves the reaction of 1-hexene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. Rhodium-based catalysts are commonly used to ensure high selectivity for the linear aldehyde (heptanal) over the branched isomer.

Pyrolysis of Ricinoleic Acid: Ricinoleic acid, which is obtained from castor oil, can be subjected to pyrolytic cleavage at high temperatures. This process breaks down the ricinoleic acid molecule to yield heptanal and undecylenic acid.

Table 2: Industrial Synthesis of Heptanal This table is interactive. Users can sort data by clicking on the column headers.

Synthetic Method Precursor(s) Catalyst/Conditions Key Products
Hydroformylation 1-Hexene, CO, H₂ Rhodium complex catalyst, elevated temperature and pressure Heptanal (primary), 2-Methylhexanal (isomer)
Pyrolysis Ricinoleic acid (from Castor Oil) High temperature (pyrolysis) Heptanal, Undecylenic acid

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. The synthesis of this compound from heptanal is a classic example of such a transformation.

The key interconversion is the conversion of a formyl group (-CHO) into a 1,1-diacetoxyalkyl group [-CH(OCOCH₃)₂]. This transformation serves multiple purposes in synthetic chemistry. Primarily, it acts as a protecting group for the aldehyde. Geminal diacetates are stable under neutral and mildly basic conditions, and they are resistant to certain oxidizing agents, making them useful alternatives to acetals. ajgreenchem.com

The reverse reaction, the deprotection of the geminal diacetate to regenerate the aldehyde, is also an important functional group interconversion. This is typically achieved by hydrolysis under acidic or sometimes basic conditions. ias.ac.in The ability to both form and cleave the this compound moiety under specific conditions makes it a valuable tool in multi-step syntheses.

Beyond its role as a protecting group, the heptylidene moiety itself can be a precursor for other functionalities. For instance, geminal diacetates can be used as building blocks for the synthesis of dienes, which are valuable substrates in Diels-Alder cycloaddition reactions. ajgreenchem.com

Reaction Mechanisms and Chemical Transformations

Unimolecular Decomposition Pathways of Heptylidene Diacetate

The thermal decomposition of this compound in the gas phase represents a key unimolecular reaction pathway. This process involves the fragmentation of the molecule into smaller, stable products.

The gas-phase pyrolysis of this compound involves its unimolecular decomposition at elevated temperatures. archive.org Kinetic studies of similar alkylidene diacetates indicate that these reactions are typically homogeneous and unimolecular, proceeding through a cyclic transition state. nih.govuhasselt.bersc.org The study of such reactions often involves analyzing the rate of disappearance of the reactant or the rate of formation of the products in a static or flow system. rsc.orgrsc.org For esters with a β-hydrogen in the alkyl group, pyrolysis commonly yields a corresponding acid and an alkene. nih.gov In the case of this compound, the decomposition follows a distinct pathway.

The thermal decomposition of this compound is documented as a unimolecular reaction. archive.org Kinetic investigations for analogous ester pyrolyses confirm that these reactions typically follow first-order kinetics. nih.govuhasselt.be The rate of such reactions is highly dependent on temperature, and this relationship is described by the Arrhenius equation, which incorporates the pre-exponential factor (A) and the activation energy (Ea). libretexts.orgetomica.org These Arrhenius parameters are crucial for predicting reaction rates at different temperatures. researchgate.netcerfacs.fr

Kinetic data for the gas-phase unimolecular reaction of this compound have been compiled and reviewed. archive.orgnist.gov The following table summarizes the key thermodynamic and kinetic parameters associated with its decomposition.

ParameterValueUnits
ΔH° (298 K)12.3kcal/mol
ΔS° (298 K)36.0cal/mol·K
C°p (298 K)0.1cal/mol·K
Data sourced from NIST Technical Series Publications. archive.org

The primary products of the thermal decomposition of this compound are acetic anhydride (B1165640) and heptanal (B48729). archive.org The reaction is represented by the following equation:

CH₃(CH₂)₅CH(OCOCH₃)₂ → (CH₃CO)₂O + CH₃(CH₂)₅CHO archive.org

The unimolecular decomposition of esters often proceeds through a concerted mechanism involving a cyclic six-membered transition state. nih.govuhasselt.be For this compound, a plausible mechanism involves an intramolecular rearrangement where one of the acetyl groups is transferred, leading to the concerted elimination of acetic anhydride and the formation of heptanal.

Such intramolecular rearrangements are a broad class of organic reactions that involve a change in the connectivity of a molecule. wikipedia.org The mechanism for the pyrolysis of this compound likely involves the fluid transfer of the moving group along a bond rather than distinct ionic bond-breaking and-forming steps. wikipedia.org This type of concerted, intramolecular process involves the movement of bonds and lone pairs within the single molecule to effect the rearrangement. youtube.com This contrasts with apparent rearrangements that might be mediated by external acids or bases. youtube.com The stability of the resulting aldehyde and anhydride products provides the thermodynamic driving force for this specific decomposition pathway.

Reactivity Studies in Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. scielo.brmdpi.com These reactions are highly efficient and are valued for their ability to rapidly generate complex molecules. chemrxiv.org While specific studies detailing the participation of this compound in MCRs are not prevalent in the reviewed literature, the reactivity of the geminal diacetate functional group suggests potential applications.

Geminal diacetates serve as protecting groups for aldehydes. organic-chemistry.orgrsc.org In the context of an MCR, this compound could potentially serve as a precursor to heptanal. Under the reaction conditions, which might be acidic or involve a Lewis acid catalyst, the diacetate could be cleaved in situ to release the aldehyde, which would then participate in the multi-component assembly. organic-chemistry.orgresearchgate.net This approach would be useful in reactions where the free aldehyde is unstable or prone to side reactions under the MCR conditions.

Transformations Involving the Geminal Acetate (B1210297) Moieties

The geminal diacetate group in this compound is the primary site of its chemical reactivity. These moieties are essentially protected forms of the corresponding aldehyde, heptanal.

A key transformation is the deprotection or cleavage of the diacetate groups to regenerate the parent aldehyde. This can be achieved under various conditions. For instance, Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for the mild and chemoselective cleavage of geminal diacetates to their corresponding aldehydes in methanol (B129727) at room temperature. organic-chemistry.org This method is notable for its compatibility with acid-sensitive protecting groups. organic-chemistry.org Another effective method involves the use of hydrated iron(III) chloride (FeCl₃·6H₂O) in an ionic liquid, which also provides the aldehyde in good yield under mild conditions. researchgate.net

Beyond their role as protecting groups, geminal diacetates have also been explored as acyl donors in enzymatic acylation reactions. researchgate.net Studies have shown that geminal diacetates can exhibit higher reactivity than traditional acyl donors like vinyl acetate for certain hydrolases. researchgate.net This suggests a potential application for this compound in biocatalytic transformations for the synthesis of various acetates.

Transacetylation and Acetate Exchange Reactions

Transacetylation reactions involving this compound are of interest, particularly in enzymatic and synthetic contexts, where it can serve as an acyl donor. In these reactions, one or both of the acetate groups are transferred to another nucleophile, such as an alcohol. This process is a form of transesterification.

Enzymatic catalysis, particularly with lipases, has been shown to be effective for the acylation of alcohols using geminal diacetates as acylating agents. mdpi.comresearchgate.netnih.gov While specific studies on this compound are not prevalent, the general mechanism involves the enzyme's active site, often a serine hydrolase, attacking one of the carbonyl groups of the diacetate. This forms an acyl-enzyme intermediate and releases one molecule of 1-acetoxyheptanol. Subsequently, an external alcohol can attack the acyl-enzyme intermediate, regenerating the enzyme and producing a new ester.

Acetate exchange can also occur, where an acetate group is swapped with another carboxylate group. This can be envisioned under either acid or base catalysis, proceeding through intermediates that allow for the interchange of the acyl groups. The equilibrium of such a reaction would be driven by the relative concentrations and reactivities of the carboxylic acids involved.

Table 1: Key Aspects of Transacetylation and Acetate Exchange Reactions

Reaction TypeCatalystKey IntermediatesSignificance
Enzymatic TransacetylationLipases (e.g., Candida antarctica Lipase B)Acyl-enzyme complex, 1-acetoxyheptanolRegio- and stereoselective acylation of complex alcohols.
Chemical Acetate ExchangeAcid or BaseAcylium ion (acid catalysis), Enolate (base catalysis)Synthesis of mixed geminal dicarboxylates.

Controlled Hydrolysis and Esterification Pathways

The hydrolysis of this compound, like other acylals, can be controlled to yield specific products. Acylals are generally stable under neutral conditions but are susceptible to hydrolysis under acidic or basic conditions. mdpi.com

Under basic conditions, such as in the presence of aqueous sodium hydroxide, saponification of the ester groups occurs. mdpi.com This is typically a rapid process leading to the formation of heptanal and two equivalents of acetate. The initial hydrolysis of one acetate group would yield 1-acetoxyheptan-1-ol, which is unstable and readily eliminates acetic acid to form heptanal.

Acid-catalyzed hydrolysis proceeds via a different mechanism. Protonation of one of the carbonyl oxygens activates the molecule towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which can then eliminate acetic acid to form a resonance-stabilized carbocation. This cation is then attacked by water to form a hemiacetal, which is in equilibrium with the final aldehyde product, heptanal, and another molecule of acetic acid. The general acid catalysis of acetal (B89532) hydrolysis has been well-documented. acs.org

Esterification, in this context, refers to the formation of this compound from heptanal. This is typically achieved by reacting heptanal with acetic anhydride in the presence of an acid catalyst. wikipedia.org This reaction is the reverse of hydrolysis and is a standard method for the protection of aldehydes. acs.orgresearchgate.net

Table 2: Products of Controlled Hydrolysis and Esterification

Reaction ConditionReactantsMajor Products
Basic Hydrolysis (e.g., NaOH/H₂O)This compound, WaterHeptanal, Sodium acetate
Acidic Hydrolysis (e.g., H₃O⁺)This compound, WaterHeptanal, Acetic acid
Esterification (e.g., Ac₂O, H⁺)Heptanal, Acetic anhydrideThis compound

Chemical Transformations of the Heptyl Alkyl Chain

The heptyl chain of this compound, or more commonly its precursor heptanal, can be chemically modified to introduce new functional groups or to alter the chain length.

Functionalization at Terminal and Internal Positions

The functionalization of the heptyl chain can be achieved through various modern synthetic methodologies, often starting from heptanal or related C7 precursors.

Terminal Functionalization: The terminal methyl group (ω-position) of the heptyl chain is generally unreactive. However, advanced C-H activation techniques can enable its functionalization. A more common approach involves the use of a starting material that already possesses a handle for functionalization at the terminal position.

Internal Functionalization: Functionalization at internal positions of the alkyl chain is challenging due to the similar reactivity of the methylene (B1212753) C-H bonds. However, radical-based reactions or transition-metal-catalyzed C-H activation can achieve this selectively under specific directing-group guidance.

More practically, functionalization often occurs at the α- and β-positions relative to the carbonyl group in heptanal. For instance, α-hydrazino aldehydes can be synthesized from heptanal through organocatalysis. nih.gov Aldol (B89426) reactions of heptanal with other carbonyl compounds, often under catalytic conditions, lead to functionalization at the α- and β-positions, forming new carbon-carbon bonds.

Table 3: Examples of Heptyl Chain Functionalization Reactions

PositionReaction TypeReactantReagentsProduct Type
α-positionOrganocatalytic AminationHeptanall-proline, Azodicarboxylateα-amino aldehyde derivative
α,β-positionsAldol CondensationHeptanal, AcetoneBase or Acid catalystβ-hydroxy ketone
VariousC-H Activationn-HeptaneBioelectrocatalysis1-Heptanol (precursor to heptanal) nih.gov

Chain Elongation and Shortening Reactions

The length of the heptyl chain can be modified through various synthetic strategies, typically involving the aldehyde functionality of heptanal.

Chain Elongation: Chain elongation of aldehydes is a well-established process in organic synthesis. One common method is the Wittig reaction, where heptanal reacts with a phosphorus ylide to form an alkene with a longer carbon chain. The resulting alkene can then be hydrogenated to the corresponding alkane if desired.

Another powerful method is the use of recursive " +1 " pathways involving engineered enzymes. nih.gov These biocatalytic systems can sequentially add one carbon atom at a time to a 2-ketoacid precursor, which can be derived from heptanal. This allows for the controlled and iterative elongation of the carbon chain. A three-step reaction cycle involving alcohol dehydration, hydroformylation, and hydrogenation can also be used to selectively elongate linear carbon chains. acs.org

Chain Shortening: Chain shortening of an aldehyde is less direct but can be achieved through several multi-step sequences. One conceptual pathway involves the conversion of heptanal to heptanoic acid, followed by a reaction like the Hunsdiecker reaction or a similar degradation to produce a six-carbon alkyl halide, which can then be converted to hexanal.

Alternatively, the thermal cracking of larger molecules can be a source of heptanal, representing a "shortening" from a longer-chain precursor. For example, the pyrolysis of methyl ricinoleate, derived from castor oil, yields heptanal and methyl undecenoate. researchgate.net

Table 4: Methods for Chain Length Modification of the Heptyl Group

TransformationMethodKey Reagents/CatalystsIntermediate/Product
Chain ElongationWittig ReactionPhosphorus ylide (e.g., Ph₃P=CH₂)Octene derivative
Chain ElongationBiocatalytic "+1" PathwayEngineered enzymes (e.g., LeuABCD)Elongated 2-ketoacids
Chain ShorteningPyrolysis of RicinoleateHeatHeptanal

Catalysis in Heptylidene Diacetate Chemistry

Catalytic Approaches for Heptylidene Diacetate Synthesis

The primary route for synthesizing this compound involves the reaction of heptaldehyde (heptanal) with acetic anhydride (B1165640). This reaction produces the geminal diacetate, where two acetate (B1210297) groups are attached to the same carbon atom that was formerly the aldehyde's carbonyl carbon. While specific catalytic systems exclusively for this compound are not extensively detailed, the synthesis generally proceeds under conditions that facilitate acetal (B89532) formation.

The reaction is analogous to the formation of other alkylidene diacetates. Typically, the process can be catalyzed by acids or bases. For instance, the synthesis of the related heptaldehyde enol acetate from the same precursors utilizes potassium acetate, which functions as a basic catalyst. It is understood that prolonged reaction times or adjustments in conditions during this process favor the formation of the diacetate product over the enol acetate.

The uncatalyzed thermal decomposition of this compound in the vapor phase at temperatures between 200°C and 300°C yields heptaldehyde and acetic anhydride, confirming the reversible nature of the formation reaction. cdnsciencepub.comdss.go.th

Table 1: Synthesis Reactants for this compound

Reactant 1 Reactant 2 Product
Heptaldehyde Acetic Anhydride This compound

This compound as a Substrate in Catalytic Transformations

A comprehensive review of scientific literature indicates that this compound is not commonly employed as a primary substrate in major catalytic transformations. Its role is more often as a final product or an intermediate in specific synthetic sequences rather than a starting material for broad catalytic derivatization.

There is no significant evidence in the reviewed literature of this compound being used as a substrate in heterogeneous catalytic reactions such as aldol (B89426) condensations. The user's query points towards aldol condensations producing heptylidene-containing compounds; however, these reactions utilize heptaldehyde as the key substrate, not this compound.

For example, the synthesis of 2-heptylidenecyclopentanone, a precursor for fragrances, is achieved through the aldol condensation of heptaldehyde and cyclopentanone. researchgate.net This reaction has been studied with a wide array of heterogeneous catalysts.

Table 2: Catalyst Performance in Aldol Condensation of Heptanal (B48729) with Cyclopentanone

Catalyst Type Conversion of Heptanal (%) Selectivity to 2-heptylidenecyclopentanone (%) Reference
MgO Single Metal Oxide High 52 researchgate.net
Mg-Al Mixed Oxide Double Metal Oxide High - researchgate.net
Zn-Al Mixed Oxide Double Metal Oxide High - researchgate.net
Mo-Si Mixed Oxide Double Metal Oxide Moderate - researchgate.net

Data represents a summary of findings where high activity was noted for metal oxides. Specific conversion percentages vary with reaction conditions. researchgate.net

This highlights a critical distinction: while the "heptylidene" moiety is central, it is formed from heptaldehyde during the reaction, not introduced via this compound.

Similar to heterogeneous catalysis, there is a lack of documented research where this compound serves as a substrate for specific transformations using homogeneous catalysts. wikipedia.orgsavemyexams.comlibretexts.org While homogeneous catalysis is a powerful tool for a vast number of conversions, including hydrogenations, carbonylations, and oxidations, its application to this compound has not been a focus of reported studies. wikipedia.org The main reaction documented for this compound is its thermal, non-catalytic decomposition. cdnsciencepub.com

Mechanistic Insights into Catalyzed Reactions Involving this compound

Given the absence of established catalyzed reactions using this compound as a substrate, there are no corresponding mechanistic insights to report from the scientific literature. The study of reaction mechanisms is contingent on the existence of the reactions themselves.

The only well-documented transformation is the thermal decomposition of this compound, which proceeds via a unimolecular, first-order reaction in the gas phase. cdnsciencepub.com This process is understood to involve a cyclic transition state, leading to the elimination of acetic anhydride and the regeneration of heptaldehyde. However, this is a thermal, not a catalytic, mechanism.

Development of Novel Catalytic Systems for this compound Derivatization

The development of novel catalytic systems is driven by the need to perform new or more efficient chemical transformations on a given substrate. As the use of this compound as a catalytic substrate is not a prominent area of research, there is consequently no information in the reviewed literature on the development of new or specialized catalytic systems for its derivatization. Research in catalysis is vast, but it appears to be focused on the synthesis and reactions of the precursor aldehyde rather than the diacetate itself. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like heptylidene diacetate. It provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The methine proton (CH) attached to the two acetate (B1210297) groups is expected to be the most downfield signal, appearing as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group of the heptyl chain. The methyl protons of the two equivalent acetate groups would likely appear as a sharp singlet. The protons of the heptyl chain would present as a series of multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the acetate groups are expected to be the most downfield signals. The methine carbon attached to the two oxygen atoms will also have a significant downfield shift. The carbons of the heptyl chain and the methyl carbons of the acetate groups will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound:

Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Multiplicity Integration
CH(OAc)₂~5.8-6.0Triplet
CH₃ (Acetate)~2.1Singlet
CH₂ (alpha to CH)~1.6-1.7Multiplet
(CH₂)₄~1.2-1.4Multiplet
CH₃ (Heptyl)~0.9Triplet
C=O (Acetate)--

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the methine proton and the adjacent methylene protons of the heptyl chain, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. nih.gov This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the methine proton signal would show a correlation to the methine carbon signal. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, which can help in determining the stereochemistry of a molecule. For this compound, NOESY could be used to confirm the spatial proximity of the protons on the heptyl chain to the acetate groups.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are crucial for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov The predicted monoisotopic mass of this compound (C₁₁H₂₀O₄) is 216.1362 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound Adducts:

Adduct Predicted m/z
[M+H]⁺217.1434
[M+Na]⁺239.1254
[M+NH₄]⁺234.1700

Data sourced from PubChem uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. uni.lu This fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, fragmentation would likely involve the loss of acetic acid (60 Da) or the acetoxy group (59 Da) from the molecular ion. Cleavage of the heptyl chain would also produce a series of characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds in a mixture. researchgate.net this compound, being a relatively volatile compound, is well-suited for GC-MS analysis. In a GC-MS experiment, the compound would be separated from other components on a gas chromatography column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that can be compared to a library for identification. This technique can also be used for the quantification of this compound in a sample. netlify.app

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive approach for the molecular-level characterization of this compound. These methodologies probe the vibrational and rotational motions of molecules, offering detailed insights into functional group composition, bond strengths, and molecular geometry.

Identification of Characteristic Functional Groups and Molecular Vibrations

The infrared and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrational modes of its constituent functional groups. The geminal diacetate moiety and the heptylidene alkyl chain each give rise to a series of characteristic peaks that enable the unequivocal identification of the compound.

The most prominent features in the FTIR spectrum are expected to be the strong C=O stretching vibrations of the two acetate groups. Due to the presence of two equivalent ester functionalities, this band may appear as a single, intense peak or be split into symmetric and asymmetric stretching modes. The C-O single bond stretching vibrations of the ester groups will also produce strong and characteristic bands. The heptyl chain will be evidenced by various C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is typically less intense than in the FTIR spectrum. Conversely, the C-C backbone stretching and C-H stretching vibrations of the alkyl chain often produce stronger signals in the Raman spectrum, making it a valuable tool for characterizing the hydrocarbon portion of the molecule.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
C=O StretchAcetate1745-17351745-1735Strong (FTIR), Medium (Raman)
C-O StretchAcetate1250-1200 and 1100-10001250-1200 and 1100-1000Strong (FTIR), Medium-Weak (Raman)
C-H Stretch (sp³)Alkyl Chain2960-28502960-2850Strong
C-H Bend (CH₂)Alkyl Chain1470-14501470-1450Medium
C-H Bend (CH₃)Alkyl Chain1450 and 13751450 and 1375Medium
C-C StretchAlkyl Chain1200-8001200-800Weak (FTIR), Medium-Strong (Raman)

Note: The exact peak positions and intensities can be influenced by the molecular environment and conformational state.

Conformational Analysis via Spectroscopic Signatures

This compound, being an acyclic molecule, possesses considerable conformational flexibility due to rotation around its single bonds. The most significant rotational isomers, or conformers, arise from the rotation about the C-O bonds of the acetate groups and the C-C bonds of the heptyl chain. These different spatial arrangements can lead to subtle but measurable changes in the vibrational spectra.

Vibrational spectroscopy can be employed to study this conformational landscape. For instance, the C-O stretching and the skeletal C-C stretching regions of the FTIR and Raman spectra may exhibit multiple or broadened peaks at lower temperatures, where the populations of different stable conformers are significant. As the temperature increases, the thermal energy may be sufficient to overcome the rotational barriers, leading to an averaging of the spectral features.

Computational modeling, in conjunction with experimental spectroscopy, is a powerful tool for conformational analysis. Density functional theory (DFT) calculations can be used to predict the vibrational frequencies and intensities for different stable conformers of this compound. By comparing the calculated spectra with the experimental data, it is possible to identify the predominant conformers present under specific conditions and to estimate the energy differences between them. This combined approach provides a detailed understanding of the relationship between the three-dimensional structure of this compound and its spectroscopic properties.

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for the quality control of this compound, enabling the separation and quantification of the main component from impurities and potential isomers. Gas chromatography and high-performance liquid chromatography are the most relevant methods for this purpose.

Gas Chromatography (GC) for Volatile Component Resolution

Given the likely volatile nature of this compound, a common fragrance ingredient, gas chromatography (GC) is the premier analytical technique for its analysis. nih.gov GC, particularly when coupled with a mass spectrometer (GC-MS), provides high-resolution separation and definitive identification of volatile components. mostwiedzy.pl

For the purity assessment of this compound, a typical GC method would involve a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A temperature-programmed elution, starting at a lower temperature and ramping up, would effectively separate compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

GC is also well-suited for the analysis of isomers. Structural isomers of this compound, if present, would likely have slightly different retention times on the GC column, allowing for their separation and quantification. GC-MS is particularly valuable here, as the mass spectra of the separated isomers can provide structural information to aid in their identification.

Below is a table outlining a proposed set of GC parameters for the analysis of this compound.

GC ParameterSuggested Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Oven Program Initial Temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Detector Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS)
Injection Volume 1 µL (split or splitless, depending on concentration)

Computational and Theoretical Chemistry Studies

Development of Molecular Mechanics Force Fields for Heptylidene Diacetate Systems:There is no indication of the development of specific molecular mechanics force fields for simulating this compound systems.

Therefore, due to the lack of specific research in these advanced computational and theoretical areas for this compound, this article cannot be generated with the required level of scientific detail and accuracy.

Role and Research Potential in Specialized Organic Synthesis Pathways

Heptylidene Diacetate as a Synthon or Building Block in Complex Molecule Synthesis

As a synthon, this compound provides a masked aldehyde functionality. The geminal diacetate group is relatively stable under neutral conditions but can be readily hydrolyzed under acidic or basic catalysis to regenerate the parent aldehyde, heptanal (B48729). This characteristic is leveraged in multi-step syntheses to introduce a seven-carbon aliphatic chain into a target molecule at a specific stage.

The primary utility of this compound is as a stable and manageable source of heptanal for the synthesis of its derivatives. Upon hydrolysis, the liberated heptanal can undergo a wide range of transformations characteristic of aldehydes. These reactions allow for the creation of a diverse array of heptyl-containing compounds.

Key transformations of heptanal generated from this compound include:

Oxidation: Conversion to heptanoic acid using common oxidizing agents.

Reduction: Formation of heptan-1-ol via reduction with agents like sodium borohydride.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent to form corresponding heptylamines. libretexts.org

Wittig Reaction: Reaction with phosphorus ylides to form various substituted heptenyl alkenes, which is a reliable method for forming carbon-carbon double bonds with high regioselectivity. libretexts.org

Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl group to produce a range of secondary alcohols with a heptyl substituent.

The use of this compound as a starting material provides an advantage over using heptanal directly, particularly in large-scale synthesis, due to its enhanced stability, lower volatility, and reduced tendency to undergo self-condensation or oxidation during storage.

This compound is an effective precursor for engaging heptanal in condensation reactions to form new carbon-carbon bonds. In these reactions, heptanal acts as the electrophilic partner. The resulting products often feature a "heptylidene" moiety, particularly after a subsequent dehydration step.

A prominent example is the base- or acid-catalyzed Aldol (B89426) condensation. europa.euresearchgate.net When heptanal (generated in situ from the diacetate) is treated with a base, it does not self-condense readily as it possesses alpha-hydrogens. However, in a "crossed" or "mixed" aldol condensation, it can react efficiently with a ketone or another aldehyde that readily forms an enolate. nih.gov The initial product is a β-hydroxy carbonyl compound, which can then be dehydrated, often with heat, to yield an α,β-unsaturated carbonyl compound containing the heptylidene group.

Table 1: Examples of Condensation Reactions Involving Heptanal

Reaction TypeReactant 2 (Enolate Source)Intermediate ProductFinal Product (after Dehydration)
Aldol Condensation Acetone4-hydroxy-2-decanoneDec-3-en-2-one
Claisen-Schmidt Condensation Acetophenone3-hydroxy-1-phenyl-1-decanone1-Phenyl-1-decen-3-one
Knoevenagel Condensation Diethyl malonateDiethyl 2-(1-hydroxyheptyl)malonateDiethyl heptylidene-malonate
Henry Reaction Nitromethane1-nitro-2-octanol1-Nitro-1-octene

These condensation strategies are fundamental in synthetic chemistry for extending carbon chains and creating functionalized structures bearing the C7 aliphatic side chain.

The heptyl moiety is a key structural feature in certain classes of complex organic molecules. This compound, as a precursor to heptanal, plays a crucial role in the stereoselective synthesis of these advanced scaffolds.

Indene (B144670) Derivatives: The synthesis of substituted indenes can be achieved through pathways involving intramolecular aldol-type condensations. researchgate.netorganic-chemistry.org A common strategy involves constructing a precursor that contains an aromatic ring appropriately substituted with a carbonyl-containing side chain. Heptanal can be used to introduce the necessary carbon framework. For instance, an aromatic ketone could be reacted with heptanal in a condensation reaction, followed by further modifications and a final acid-catalyzed intramolecular cyclization and dehydration to furnish a heptyl-substituted indene derivative. The stereoselectivity of such processes is often controlled by the choice of catalysts, such as rhodium or palladium complexes, which can direct the formation of specific isomers. organic-chemistry.org

Cannabinoid-Related Structures: Several naturally occurring and synthetic cannabinoids possess alkylresorcinol backbones with variable-length aliphatic side chains. While many common cannabinoids like THC and CBD have a pentyl (C5) side chain, homologues with a heptyl (C7) side chain, such as cannabidiphorol (CBDP), have been identified and synthesized. researchgate.net The synthesis of these C7-cannabinoids often relies on the condensation of a resorcinol (B1680541) derivative (e.g., olivetol) with a seven-carbon reactant.

Heptanal, generated from this compound, is a key building block for this purpose. A classic synthetic route involves an acid-catalyzed Friedel-Crafts-type alkylation of olivetol (B132274) with a suitable C7 synthon, which can be derived from heptanal. europa.euescholarship.org For example, heptanal can be converted into a derivative like hept-1-en-3-ol, which, under Lewis acid catalysis, can generate a carbocation that alkylates the resorcinol ring to form the cannabinoid scaffold. The stereochemistry of the final tricyclic structure is a critical aspect of these syntheses, often controlled by chiral catalysts or by using chiral starting materials derived from the terpene pool to achieve high diastereoselectivity. researchgate.net The use of this compound provides a stable source of the required C7 aldehyde for these multi-step, stereocontrolled sequences.

Contributions to the Development of Novel Synthetic Methodologies

The use of geminal diacetates, such as this compound, contributes to modern synthetic methodologies primarily by offering a superior alternative to the direct handling of aldehydes. nih.gov Aldehydes are often prone to oxidation, polymerization, and side reactions, which can lower the yield and purity of desired products. This compound circumvents these issues by protecting the aldehyde functionality in a more robust acetal-like form.

This "pro-aldehyde" strategy offers several advantages:

Enhanced Stability: Geminal diacetates are crystalline solids or high-boiling point liquids that are significantly more stable to air and moisture than their corresponding aldehydes, simplifying storage, handling, and purification.

Controlled Release: The aldehyde can be generated in situ under specific pH conditions (acidic or basic), allowing for its slow and controlled introduction into a reaction mixture. This can be crucial for minimizing side reactions in complex syntheses.

Improved Reaction Selectivity: In some enzymatic and chemo-catalyzed reactions, geminal diacetates have shown higher reactivity and selectivity compared to other acyl donors or aldehyde sources. nih.gov For instance, they have been successfully employed as acyl donors in enzymatic kinetic resolutions, providing chiral acetates in high yield and enantiomeric excess. nih.gov

Atom Economy: In certain processes, the byproduct of using a geminal diacetate is acetic acid, which can be less problematic than byproducts from other protecting groups. Furthermore, the aldehyde generated can be used in a reaction, and the acetate (B1210297) groups are released, contributing to high atom economy.

The development of synthetic protocols using geminal diacetates like this compound reflects a broader trend in organic synthesis toward using more stable, manageable, and selective reagents to improve the efficiency and reliability of constructing complex molecules. beilstein-journals.org

Comparative Studies on the Synthetic Utility of this compound with Other Geminal Diacetates

The synthetic utility of this compound can be understood by comparing it with other members of the geminal diacetate family. While the fundamental reactivity of the geminal diacetate group remains the same—hydrolysis to an aldehyde and acetic acid—the nature of the attached alkyl or aryl group (the "R" group) significantly influences the compound's physical properties and specific applications.

Table 2: Comparison of this compound with Other Geminal Diacetates

PropertyEthylidene Diacetate (R=CH₃)Benzalidene Diacetate (R=C₆H₅)This compound (R=C₆H₁₃)
Parent Aldehyde Acetaldehyde (B116499)BenzaldehydeHeptanal
Physical State LiquidCrystalline SolidLiquid
Molecular Weight 146.14 g/mol 208.21 g/mol 216.28 g/mol
Steric Hindrance LowModerateHigh
Reactivity High rate of hydrolysis due to low steric bulk.Hydrolysis rate influenced by electronic effects of the aromatic ring.Slower hydrolysis rate compared to shorter chains due to steric hindrance.
Key Synthetic Use Source of acetaldehyde for introducing an ethylidene or acetyl group.Protecting group for benzaldehyde; used in synthesis of aromatic compounds.Precursor for introducing a C7 linear alkyl chain (heptyl or heptylidene group).
Solubility Soluble in a wide range of organic solvents.Good solubility in many organic solvents.High lipophilicity; excellent solubility in nonpolar solvents.

The comparison highlights that the primary differentiator for this compound is the long, lipophilic heptyl chain. This makes it the specific reagent of choice when the synthetic target requires the incorporation of a C7 aliphatic moiety, as seen in the synthesis of certain lipids, surfactants, or specialized pharmaceuticals like C7-cannabinoid analogues. While shorter-chain geminal diacetates are used for introducing smaller alkyl groups, and aromatic variants like benzalidene diacetate are used for aromatic structures, this compound fills a specific niche for building larger aliphatic structures. The increased steric bulk of the heptyl group may also impart greater kinetic stability and influence the stereochemical outcome of certain reactions compared to less hindered analogues.

Q & A

Q. What are the standard synthetic routes for heptylidene diacetate, and how can purity be validated?

this compound synthesis typically involves acetylation of heptanal derivatives under controlled conditions. A common approach is to use acetic anhydride as the acetylating agent with catalytic acid (e.g., H₂SO₄). Purity validation requires HPLC or GC-MS to detect residual reactants and byproducts, supplemented by ¹H/¹³C NMR for structural confirmation . To ensure reproducibility, experimental protocols must specify stoichiometry, temperature, and reaction time. For example, highlights a 46% yield optimization using iodobenzene diacetate as an oxidizer, emphasizing the need for precise stoichiometric ratios .

Q. How can researchers characterize the thermal stability of this compound under varying conditions?

Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Experimental design should include temperature ramps (e.g., 25–300°C at 10°C/min under inert atmosphere) to observe decomposition thresholds. Cross-reference with Safety Data Sheets (SDS) for diacetate analogs (e.g., sodium diacetate decomposes above 150°C, releasing acetic acid) . Ensure inert gas purging to avoid oxidation artifacts, and report deviations from linear heating rates to improve comparability .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Use reverse-phase HPLC with UV detection (λ = 210–260 nm) for quantification. For trace analysis, LC-MS/MS provides higher sensitivity. Calibration curves must span expected concentration ranges (e.g., 0.1–100 µg/mL), validated with spike-recovery experiments (85–115% recovery). demonstrates similar methods for sodium diacetate in biological samples, emphasizing matrix-matched standards to correct for ion suppression .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence the acetylation efficiency of this compound?

Solvent effects are critical in acetylation. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the carbonyl oxygen, accelerating reaction rates. Conduct kinetic studies using in-situ FTIR to monitor acetyl group incorporation. Compare with iodobenzene diacetate’s solvent-dependent oxidation rates ( ), where non-polar solvents improved yields by reducing side reactions . Statistical modeling (e.g., Arrhenius plots) can quantify activation energies and optimize solvent choices.

Q. What mechanisms underlie the oxidative degradation pathways of this compound in environmental systems?

Investigate degradation via LC-HRMS to identify intermediates. For example, used 2',7'-dichlorofluorescein diacetate (DCFDA) to track ROS-mediated oxidation, a method adaptable to this compound. Combine with computational chemistry (DFT calculations) to predict bond dissociation energies and reactive sites. Environmental simulations (e.g., OECD 301B biodegradability tests) can quantify half-lives under UV/oxidant exposure .

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity?

Use molecular docking and SPR assays to study binding affinities with proteins (e.g., serum albumin). In vitro toxicity assays (MTT, LDH release) on mammalian cell lines (e.g., HEK293) should include dose-response curves (0.1–10 mM). ’s murine model for sodium diacetate revealed microbiota dysbiosis at 0.3 g/(kg·d), suggesting similar experimental designs for this compound . Cross-validate with transcriptomics to identify dysregulated pathways (e.g., lipid metabolism).

Methodological Considerations

  • Data Contradictions : If synthetic yields vary between studies, verify catalyst purity (e.g., trace metals in acids) and moisture levels, which can deactivate reagents .
  • Replication : Follow ’s guidelines for detailed experimental protocols, including exact equipment models and reagent lots .
  • Ethical Compliance : For biological studies, align with ’s frameworks for participant selection and informed consent, even in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptylidene diacetate
Reactant of Route 2
Reactant of Route 2
Heptylidene diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.